7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a pyrido-oxazine core with a chlorine substituent at the 7-position and two methyl groups at the 3-position. Its molecular formula is C₉H₁₀ClN₂O₂ (molecular weight: 228.64).
The compound’s synthesis typically involves acylation and cyclization reactions. For example, 3-aminopyridine-2(1H)-one derivatives can react with chloroacetyl chloride under mild conditions to form chloroacetamide intermediates, which subsequently cyclize to yield the pyrido-oxazine core . The dimethyl groups at the 3-position are introduced via alkylation steps, enhancing steric and electronic properties critical for biological interactions .
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
7-chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C9H9ClN2O2/c1-9(2)8(13)12-6-3-5(10)4-11-7(6)14-9/h3-4H,1-2H3,(H,12,13) |
InChI Key |
UHXXRMLWSOIWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)N=CC(=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at the 7-position and modifications to the pyrido-oxazine core. Below is a comparative analysis:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Chloro vs. Halogen Substitutents: The 7-chloro derivative balances moderate electronegativity and size, favoring interactions with hydrophobic pockets in enzymes like AKT or topoisomerases.
- Dimethyl Groups: The 3,3-dimethyl groups in the target compound enhance steric stability, possibly prolonging metabolic half-life compared to non-alkylated derivatives (e.g., 7-methyl or 7-iodo variants) .
Activity Insights :
- The 7-chloro-3,3-dimethyl compound’s chloro group may enhance hydrogen bonding with enzyme active sites, while dimethyl groups reduce conformational flexibility, improving target specificity .
- Thiourea derivatives exhibit enhanced hemorheological activity, suggesting that electron-rich substituents (e.g., Cl, Br) synergize with the pyrido-oxazine core for blood viscosity modulation .
Physicochemical Properties
- Stability : Dimethyl groups at the 3-position confer resistance to oxidative degradation, as seen in stability studies of similar heterocycles .
Biological Activity
7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a pyrido[2,3-b][1,4]oxazine core structure, which is significant in determining its biological properties. The presence of a chlorine atom and dimethyl groups contributes to its chemical reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : The compound shows promise as a neuroprotective agent. It has been observed to reduce oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with specific receptors in the central nervous system, potentially affecting neurotransmitter release.
- Oxidative Stress Reduction : By scavenging free radicals, it helps in mitigating oxidative damage in cells.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
- Anticancer Activity in Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
